2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, which imparts distinct chemical properties and reactivity. The presence of a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid typically involves the cyclopropanation of an indene derivative. One common method includes the reaction of indene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The carboxylic acid group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine hydrochloride
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid
- Spirocyclic tranylcypromine derivatives
Comparison: Compared to other similar compounds, 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct reactivity and binding properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-7-12(10)6-5-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIDJPTVVIJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250150-08-3 | |
Record name | 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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